molecular formula C21H15N3O2S B12161440 N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B12161440
M. Wt: 373.4 g/mol
InChI Key: ZEESHELBUKPBPU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-acetylphenylamine, which is then reacted with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more scalable and cost-effective methods. This could include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

    N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid: The carboxamide group is replaced with a carboxylic acid.

Uniqueness

N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C21H15N3O2S/c1-13(25)14-6-4-7-15(12-14)23-20(26)16-8-5-11-22-19(16)21-24-17-9-2-3-10-18(17)27-21/h2-12H,1H3,(H,23,26)

InChI Key

ZEESHELBUKPBPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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